1-Fluoroheptane

Description

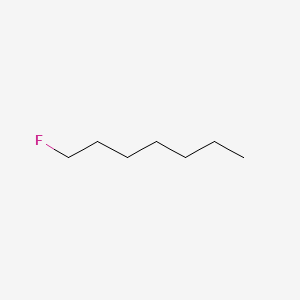

Structure

3D Structure

Properties

IUPAC Name |

1-fluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITLXSQYFZTQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060964 | |

| Record name | Heptane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-11-0 | |

| Record name | 1-Fluoroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Fluoroheptane: Chemical Properties and Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroheptane (C₇H₁₅F) is a saturated alkyl fluoride (B91410) that serves as a valuable building block in organic synthesis. The introduction of a fluorine atom into an aliphatic chain can significantly alter the parent molecule's physical, chemical, and biological properties. This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, and key experimental methodologies related to this compound, tailored for professionals in research and development.

Chemical and Physical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅F | [1][2][3][4] |

| Molecular Weight | 118.19 g/mol | [1][2][3][4] |

| CAS Number | 661-11-0 | [1][2][3][4] |

| Appearance | Colorless liquid | |

| Density | 0.806 g/mL at 25 °C | [1] |

| Boiling Point | 119.2 °C at 750 mmHg | [1][2] |

| Melting Point | -73 °C | [2] |

| Flash Point | 14 °C (57.2 °F) - closed cup | [1] |

| Refractive Index (n20/D) | 1.386 | [1] |

| Solubility | Soluble in organic solvents. | [5] |

Table 2: Spectroscopic and Other Data for this compound

| Data Type | Key Information | Source(s) |

| ¹H NMR | Data available, specific shifts depend on solvent. | [6] |

| ¹³C NMR | Data available, specific shifts depend on solvent. | [1][7] |

| ¹⁹F NMR | Data available, chemical shift is characteristic. | [6][8][9][10] |

| Mass Spectrometry (GC-MS) | Electron ionization data available. | [1][4] |

| FTIR | Characteristic C-F stretching and C-H vibrational modes. | [11] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in a research setting.

Synthesis of this compound

A common method for the synthesis of this compound is via nucleophilic substitution of a suitable heptyl derivative.

Protocol 1: Synthesis from 1-Bromoheptane (B155011)

This protocol describes the synthesis of this compound from 1-bromoheptane using a fluoride salt.

Materials:

-

1-Bromoheptane

-

Potassium fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., 18-crown-6)

-

Anhydrous solvent (e.g., acetonitrile)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

-

To the flask, add spray-dried potassium fluoride (a molar excess, e.g., 2-3 equivalents) and a catalytic amount of 18-crown-6.

-

Add anhydrous acetonitrile (B52724) to the flask to create a slurry.

-

Add 1-bromoheptane (1 equivalent) to the stirred slurry.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with water to remove the phase-transfer catalyst and any remaining salts.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Purify the crude this compound by fractional distillation.

Purification of this compound

Fractional distillation is the primary method for obtaining high-purity this compound.

Protocol 2: Purification by Fractional Distillation

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Assemble the fractional distillation apparatus.

-

Charge the distillation flask with the crude this compound and a few boiling chips.

-

Begin heating the flask gently.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Discard the initial fraction (forerun), which may contain lower-boiling impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 119 °C at atmospheric pressure).

-

Cease distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

Spectroscopic Analysis

Protocol 3: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A typical concentration is 5-10 mg/mL.

Instrument Parameters (General):

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts will be in the range of approximately 0.8-4.5 ppm. The protons on the carbon bearing the fluorine will appear as a triplet of triplets due to coupling with both the fluorine and the adjacent methylene (B1212753) protons.

-

¹³C NMR: Obtain the spectrum with proton decoupling. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. The ¹⁹F spectrum of this compound will show a single resonance, typically a triplet, due to coupling with the adjacent methylene protons. The chemical shift will be in the characteristic range for primary alkyl fluorides.[9]

Protocol 4: GC-MS Analysis

Sample Preparation:

-

Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrument Parameters (Typical):

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

-

Carrier Gas: Helium or Hydrogen.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a suitable upper limit (e.g., 200).

-

Protocol 5: FTIR Analysis

Sample Preparation:

-

As this compound is a liquid, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Parameters:

-

Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Key expected absorbances include C-H stretching vibrations (around 2850-3000 cm⁻¹) and a characteristic C-F stretching vibration (typically in the 1000-1100 cm⁻¹ region).

Chemical Reactivity

This compound exhibits reactivity typical of primary alkyl fluorides. The carbon-fluorine bond is strong, making fluoride a poor leaving group in nucleophilic substitution reactions compared to other halogens.[12] However, under certain conditions, it can undergo substitution and other reactions.

-

Nucleophilic Substitution: While challenging, nucleophilic substitution can be achieved with strong nucleophiles and under forcing conditions.[13] The reaction generally proceeds via an Sₙ2 mechanism.

-

Reaction with Magnesium: Unlike alkyl bromides and iodides, alkyl fluorides are generally unreactive towards magnesium under standard Grignard reaction conditions.[14] However, the use of highly activated magnesium (e.g., Rieke magnesium) or mechanochemical methods may facilitate the formation of the corresponding Grignard reagent.[14]

Visualizations

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Key reaction pathways of this compound.

References

- 1. This compound | C7H15F | CID 12619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Heptane, 1-fluoro- [webbook.nist.gov]

- 4. Heptane, 1-fluoro- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biophysics.org [biophysics.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. gacariyalur.ac.in [gacariyalur.ac.in]

- 14. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Fluoroheptane

CAS Number: 661-11-0 Synonyms: n-Heptyl fluoride (B91410), Heptyl fluoride

This technical guide provides a comprehensive overview of 1-Fluoroheptane, a fluorinated alkane utilized as a key building block and intermediate in chemical synthesis. Its primary applications are found in the pharmaceutical and material science sectors, where the introduction of a fluorine atom can strategically modify molecular properties. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[1] The presence of a highly electronegative fluorine atom on the heptyl chain imparts unique characteristics that influence its reactivity and physical properties.[1]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅F | [1][2] |

| Molecular Weight | 118.19 g/mol | [3][2] |

| Melting Point | -73 °C | [3][2] |

| Boiling Point | 119.2 °C (at 750 mmHg) | [3][4] |

| Density | 0.806 g/mL (at 25 °C) | [3][4] |

| Flash Point | 14 °C (57.2 °F) | [3] |

| Refractive Index (n20/D) | 1.386 | [3][4] |

| Vapor Pressure | 20.4 mmHg (at 25 °C) | [3] |

| Solubility | Insoluble in water, soluble in organic solvents.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (118.19). The most abundant fragment ion (base peak) is reported at an m/z of 56.[5] Fragmentation of the molecular ion is expected, with common losses including HF and alkyl radicals.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the hydrogen environments in the molecule.

-

¹³C NMR: Shows the chemical shifts for the seven carbon atoms. The carbon bonded to the fluorine (C1) will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: This is a key technique for fluorinated compounds, providing a distinct signal for the fluorine atom.[9][10] The chemical shift is sensitive to the local electronic environment.[11] PubChem indicates that ¹³C and ¹⁹F NMR spectra are available for this compound.[5]

-

Synthesis and Reactivity

This compound is typically synthesized from its corresponding alcohol, 1-heptanol (B7768884), through a nucleophilic fluorination reaction. Several fluorinating agents can be employed for this conversion.

General Synthesis Workflow

A common laboratory-scale synthesis involves the deoxofluorination of 1-heptanol. The diagram below illustrates a general workflow for this transformation.

Caption: General workflow for the synthesis of this compound from 1-heptanol.

Experimental Protocol: Synthesis from 1-Heptanol via Deoxofluorination

This protocol is a representative example for the conversion of an alcohol to an alkyl fluoride using (Diethylamino)sulfur trifluoride (DAST).

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. DAST is a hazardous substance that is sensitive to heat and moisture.

Materials:

-

1-Heptanol (1 eq.)

-

(Diethylamino)sulfur trifluoride (DAST) (1.2 eq.)

-

Anhydrous Dichloromethane (B109758) (DCM) (20 volumes)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 1-heptanol (1 eq.) in anhydrous dichloromethane (20 Vol) in a dry reaction flask, add DAST (1.2 eq.) dropwise at –78 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with dichloromethane twice.

-

Combine the organic layers and wash successively with water (2 x 10 Vol) and brine solution (1 x 5 Vol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield this compound.[2]

Applications in Research and Drug Development

This compound serves as a valuable building block for introducing a heptyl chain containing a fluorine atom into more complex molecules.[3] The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance the pharmacological profile of drug candidates.[11][12][13]

Role in Drug Discovery

The C-F bond is strong and the fluorine atom is small, which allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group, but with significantly different electronic properties. Using intermediates like this compound allows for the synthesis of fluorinated analogs of bioactive compounds.

The key advantages of fluorination in drug development include:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolically labile sites in a drug molecule, preventing oxidation by cytochrome P450 enzymes and thereby increasing the drug's half-life.[11]

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its absorption, membrane permeability, and bioavailability.[11]

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can alter the drug's ionization state and improve its cell penetration.[11]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.[12]

The diagram below illustrates the logical flow from the properties of fluorine to its impact on drug development.

Caption: Impact of fluorine's properties on drug development outcomes.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor and causes skin, eye, and respiratory irritation.[14][10]

Hazard Identification

-

GHS Pictograms: Flame (GHS02), Exclamation Mark (GHS07)[4]

-

Signal Word: Danger[4]

-

Hazard Statements: [14]

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Hazard Codes: F (Flammable), Xi (Irritant), T (Toxic)[3]

Precautionary Measures and Handling

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and face protection. Use a suitable respirator (e.g., dust mask type N95).[4][14]

-

Handling: This compound should be handled in a chemical fume hood by trained personnel. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

References

- 1. rsc.org [rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. This compound | C7H15F | CID 12619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. WO2006065038A1 - Method for preparation of organofluoro compounds in alcohol solvents - Google Patents [patents.google.com]

- 13. Heptane, 1-fluoro- [webbook.nist.gov]

- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Synthesis of 1-Fluoroheptane from 1-Heptanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation in this pursuit. This technical guide provides an in-depth overview of the synthesis of 1-fluoroheptane from 1-heptanol (B7768884), a model reaction for the fluorination of primary alcohols. We will explore various contemporary fluorinating agents, present their experimental protocols, and offer a comparative analysis to aid in reagent selection.

Introduction to Deoxyfluorination

The direct substitution of a hydroxyl group with fluorine is a challenging transformation due to the poor leaving group nature of the hydroxide (B78521) ion. Modern deoxyfluorination reagents overcome this by activating the alcohol in situ, creating a transient species that is readily displaced by a fluoride (B91410) ion. This guide focuses on several of the most effective and widely used classes of reagents for this purpose: aminotrifluorosulfuranes (such as DAST and Deoxo-Fluor), aminodifluorosulfinium salts (XtalFluor reagents), and pyridine-based sulfonyl fluorides (PyFluor).

Comparative Analysis of Fluorinating Reagents

The choice of a deoxyfluorinating agent is critical and depends on factors such as substrate tolerance, safety, scalability, and cost. While traditional reagents like Diethylaminosulfur Trifluoride (DAST) are effective, they are known for their thermal instability and hazardous nature.[1] This has led to the development of safer and more robust alternatives.[2][3]

DAST (Diethylaminosulfur Trifluoride) is a versatile and widely used fluorinating agent for converting primary, secondary, and tertiary alcohols to their corresponding fluorides.[1] However, it is thermally unstable and can decompose violently, posing a significant safety risk, especially on a larger scale.[1]

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) was developed as a more thermally stable alternative to DAST.[2][4][5] It exhibits similar reactivity to DAST but with an improved safety profile, making it more suitable for reactions that may require heating.[2]

XtalFluor Reagents (e.g., XtalFluor-E and XtalFluor-M) are crystalline salts that offer enhanced thermal stability and are easier to handle than their liquid counterparts, DAST and Deoxo-Fluor.[3] They do not generate corrosive hydrogen fluoride (HF) under anhydrous conditions and often provide higher selectivity with fewer elimination byproducts, although they typically require a promoter to be effective.[6][7]

PyFluor (2-Pyridinesulfonyl Fluoride) is an inexpensive, thermally stable, and selective deoxyfluorination reagent.[8] It is particularly advantageous in minimizing the formation of elimination side products, which often complicate purification.[8]

Table 1: Comparison of Deoxyfluorination Reagents for Primary Alcohols

| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DAST | 1-Octanol | Dichloromethane (B109758) | -70 to 25 | Not Specified | 90 | Wikipedia |

| Deoxo-Fluor | General Primary Alcohols | Dichloromethane | -78 to 25 | Not Specified | Moderate to Excellent | --INVALID-LINK-- |

| XtalFluor-E | General Primary Alcohols | Dichloromethane | 0 to 25 | Not Specified | High | --INVALID-LINK-- |

| PyFluor | General Primary Alcohols | Dichloromethane | 25 | Not Specified | High | --INVALID-LINK-- |

Reaction Mechanisms and Pathways

The deoxyfluorination of alcohols with aminotrifluorosulfuranes like DAST and Deoxo-Fluor generally proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by the fluoride ion via an SN2 pathway, leading to an inversion of stereochemistry.[1]

Caption: General mechanism for the deoxyfluorination of 1-heptanol.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 1-fluoroalkane from a primary alcohol using DAST, based on the successful synthesis of 1-fluorooctane. This protocol can be adapted for the synthesis of this compound.

Synthesis of this compound via DAST (Adapted from 1-Fluorooctane Synthesis)

Materials:

-

1-Heptanol

-

Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of 1-heptanol (1.0 eq.) in anhydrous dichloromethane is prepared in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

DAST (1.2 eq.) is added dropwise to the stirred solution.[9]

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[9]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed sequentially with water and brine.[9]

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Experimental and Decision-Making Workflows

The selection of an appropriate fluorinating agent and the subsequent experimental workflow are crucial for a successful synthesis. The following diagrams illustrate a generalized experimental workflow and a decision tree to guide the selection process.

Caption: A generalized experimental workflow for deoxyfluorination.

References

- 1. EP1403238B1 - Process for producing fluorinated alcohol - Google Patents [patents.google.com]

- 2. US5760255A - Process for the conversion of hydroxyl groups into the corresponding fluorine compounds - Google Patents [patents.google.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. biosynth.com [biosynth.com]

- 8. Fluorine Notes: online journal devoted to fluorine chemistry [notes.fluorine1.ru]

- 9. US2436143A - Preparation of fluoroalkanes - Google Patents [patents.google.com]

Spectroscopic Analysis of 1-Fluoroheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-fluoroheptane, a linear fluorinated alkane. The information presented herein is crucial for the structural elucidation, identification, and characterization of this compound in various research and development settings. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both data summaries and detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | ~4.45 | Triplet of triplets | JHF ≈ 47.5, JHH ≈ 6.5 |

| H-2 | ~1.70 | Multiplet | - |

| H-3 to H-6 | ~1.30 | Multiplet | - |

| H-7 | ~0.90 | Triplet | JHH ≈ 7.0 |

Note: Predictions are based on analogous compounds and spectral databases. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~84.0 (JCF ≈ 165 Hz) |

| C-2 | ~31.0 (JCF ≈ 19 Hz) |

| C-3 | ~25.0 (JCF ≈ 6 Hz) |

| C-4 | ~29.0 |

| C-5 | ~22.5 |

| C-6 | ~31.5 |

| C-7 | ~14.0 |

Note: Predicted chemical shifts and C-F coupling constants are based on data from similar fluoroalkanes.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not publicly available. However, the characteristic absorption bands for fluoroalkanes are well-established.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (alkane) | 2850 - 3000 | Strong | Stretch |

| C-F (fluoroalkane) | 1000 - 1400 | Strong | Stretch |

| CH₂ | ~1465 | Medium | Bend |

| CH₃ | ~1375 | Medium | Bend |

Note: The C-F stretching frequency is sensitive to the molecular environment.[1][2]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The major fragments are summarized below.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 118 | ~5 | [M]⁺ (Molecular Ion) |

| 101 | <1 | [M-HF]⁺ (Loss of HF) |

| 89 | ~20 | [C₆H₁₃]⁺ |

| 71 | ~30 | [C₅H₉]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 33 | ~15 | [CH₂F]⁺ |

Source: Data estimated from the graphical representation of the mass spectrum on the NIST WebBook.[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

Procedure:

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform directly in an NMR tube.

-

Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette

Procedure (Thin Film Method):

-

Sample Preparation: Place a small drop of this compound onto a clean, dry salt plate using a Pasteur pipette.

-

Place a second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.

-

Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane) for sample dilution if necessary

Procedure:

-

Sample Introduction: this compound is a volatile liquid and can be introduced into the mass spectrometer via a gas chromatograph for separation and purification prior to ionization.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. Identify the molecular ion peak and the major fragmentation peaks.

Visualization of Spectroscopic Information

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic workflow for this compound characterization.

References

Solubility of 1-Fluoroheptane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-fluoroheptane in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available scientific literature, this document focuses on the qualitative solubility, the underlying principles governing it, and the experimental methodologies for its determination.

Introduction to this compound

This compound (C7H15F) is a halogenated alkane characterized by a seven-carbon chain with a single fluorine atom at the terminal position. Its physical properties are summarized in the table below. The presence of the highly electronegative fluorine atom introduces a degree of polarity to an otherwise nonpolar alkyl chain, influencing its intermolecular interactions and, consequently, its solubility in different media.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H15F |

| Molecular Weight | 118.19 g/mol |

| Boiling Point | 117.9 °C |

| Melting Point | -73 °C |

| Density | 0.8029 g/cm³ |

Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

This compound possesses a long, nonpolar alkyl tail and a polar C-F bond. This amphipathic nature dictates its solubility behavior. The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Dominant in the nonpolar alkyl chain.

-

Dipole-Dipole Interactions: Arising from the polar carbon-fluorine bond.

The following diagram illustrates the key factors influencing the solubility of this compound in an organic solvent.

1-Fluoroheptane: A Versatile Fluorinated Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroheptane, a linear saturated fluoroalkane, is an important fluorinated building block in organic synthesis. The introduction of a single fluorine atom into an aliphatic chain can significantly alter the physicochemical properties of a molecule, including lipophilicity, metabolic stability, and binding affinity, without drastically changing its steric profile. These characteristics make this compound and similar monofluorinated alkanes valuable tools in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, complete with experimental protocols and spectroscopic data to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for the characterization of its reaction products.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 661-11-0 |

| Molecular Formula | C₇H₁₅F |

| Molecular Weight | 118.19 g/mol |

| Boiling Point | 119.2 °C at 750 mmHg |

| Melting Point | -73 °C |

| Density | 0.806 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.386 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum of this compound displays characteristic signals for the different methylene (B1212753) groups and the terminal methyl group. The signal for the methylene group attached to the fluorine atom (C1-H) is split into a triplet of triplets due to coupling with the fluorine atom and the adjacent methylene protons. |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for each of the seven carbon atoms. The carbon atom bonded to fluorine (C1) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). |

| ¹⁹F NMR | The fluorine-19 NMR spectrum of this compound shows a single signal, typically a triplet of triplets, due to coupling with the adjacent protons on C1 and C2. The chemical shift is characteristic of a primary fluoroalkane.[1][4][5][6] |

| Mass Spectrometry (EI) | The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 118. Key fragmentation patterns include the loss of HF to give a peak at m/z 98, and cleavage of C-C bonds leading to a series of alkyl and fluoroalkyl fragments.[1][7] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the nucleophilic fluorination of a corresponding heptyl derivative, typically 1-heptanol (B7768884) or a 1-haloheptane.

Experimental Protocol: Synthesis of this compound from 1-Heptanol

This protocol is based on a general method for the fluorination of primary alcohols.

Reaction Scheme:

References

- 1. This compound | C7H15F | CID 12619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 1-氟庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Heptane, 1-fluoro- [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of n-Heptyl Fluoride (B91410)

Introduction

n-Heptyl fluoride, also known as 1-fluoroheptane, is a halogenated alkane with the chemical formula C₇H₁₅F.[1][2][3] As a fluorinated organic compound, it possesses unique physical and chemical properties conferred by the high electronegativity of the fluorine atom.[4] These properties make it a subject of interest in various chemical synthesis applications and as a potential component in drug development. This document provides a comprehensive overview of the core physical properties of n-heptyl fluoride, detailed experimental protocols for their determination, and a logical workflow for these characterization processes.

Core Physical Properties

The physical characteristics of n-heptyl fluoride have been determined through various experimental methods. It presents as a clear, colorless liquid at room temperature.[3][5][6] A summary of its key quantitative physical properties is presented below.

Data Summary

| Physical Property | Value | Notes |

| Molecular Formula | C₇H₁₅F | [1][2][7] |

| Molecular Weight | 118.19 g/mol | [1][2][3][8] |

| Boiling Point | 117.8 °C | at 760 mmHg[1] |

| 118-119 °C | at 750 mmHg[8] | |

| 119-121 °C | [5] | |

| Melting Point | -73 °C | [2][8][9] |

| Density | 0.806 g/mL | at 25 °C[2] |

| 0.79 g/cm³ | [1] | |

| Refractive Index (n_D²⁰) | 1.3861 | [5][10][11] |

| Vapor Pressure | 20.4 mmHg | at 25 °C[1][2] |

| Flash Point | 17 °C | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents | [6] |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the general methodologies for measuring boiling point, density, and refractive index.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] A common and effective method for small liquid samples is the capillary tube technique.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of n-heptyl fluoride

Procedure:

-

A small amount (a few milliliters) of n-heptyl fluoride is placed into the small test tube.[13]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube or oil bath.[14]

-

The apparatus is heated gently and continuously. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a vigorous and continuous stream of bubbles will emerge from the open end of the capillary tube.[14] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[13][14] This moment signifies that the external pressure is equal to the vapor pressure of the substance.

-

The atmospheric pressure should be recorded alongside the boiling point for accuracy.[14]

Density Measurement

Density is the mass of a substance per unit volume (ρ = m/V).[15] For a liquid like n-heptyl fluoride, this can be determined by accurately measuring the mass of a precisely known volume.

Materials:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Sample of n-heptyl fluoride

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[16][17]

-

Add a specific volume of n-heptyl fluoride to the graduated cylinder (e.g., 10 mL). Record the volume precisely, reading from the bottom of the meniscus at eye level to avoid parallax error.[15]

-

Measure the combined mass of the cylinder and the n-heptyl fluoride sample.[16]

-

Subtract the mass of the empty cylinder from the combined mass to determine the mass of the liquid.

-

Calculate the density by dividing the mass of the liquid by its measured volume.[15]

-

The temperature of the liquid should be recorded as density is temperature-dependent.

-

For improved accuracy, the measurement should be repeated multiple times, and the average value calculated.[15] More advanced methods may utilize an oscillating tube density meter.[18][19]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and a useful indicator of purity. An Abbe refractometer is commonly used for this measurement.[20]

Materials:

-

Abbe refractometer

-

Pipette

-

Acetone (B3395972) and lens tissue for cleaning

-

Sample of n-heptyl fluoride

Procedure:

-

Ensure the prisms of the refractometer are clean and dry. Clean with acetone and a soft lens tissue if necessary.[20]

-

Using a pipette, place a few drops of the n-heptyl fluoride sample onto the surface of the lower prism.

-

Close the prism assembly securely.

-

Turn on the light source and adjust it to illuminate the sample.

-

Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark region.[20]

-

Sharpen the boundary line between the light and dark regions using the dispersion correction knob.

-

Adjust the main control to center the boundary line precisely on the crosshairs of the eyepiece.

-

Press the switch to illuminate the internal scale and read the refractive index value, typically to four decimal places.[20]

-

Record the temperature from the thermometer attached to the instrument, as the refractive index is temperature-dependent. Literature values are often corrected to 20°C.[20]

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of n-heptyl fluoride.

Caption: Workflow for Physical Property Determination of n-Heptyl Fluoride.

References

- 1. heptyl fluoride | 661-11-0 [chemnet.com]

- 2. Cas 661-11-0,this compound | lookchem [lookchem.com]

- 3. Heptyl fluoride | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 661-11-0: this compound | CymitQuimica [cymitquimica.com]

- 7. Heptane, 1-fluoro- [webbook.nist.gov]

- 8. 661-11-0 Cas No. | Heptyl fluoride | Apollo [store.apolloscientific.co.uk]

- 9. n-heptyl fluoride [stenutz.eu]

- 10. refractometer.pl [refractometer.pl]

- 11. refractometer.pl [refractometer.pl]

- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. Determination of Liquid Density | NIST [nist.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

Theoretical Frontiers: A Whitepaper on the Conformational Analysis of 1-Fluoroheptane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive theoretical framework for the conformational analysis of 1-fluoroheptane. In the absence of extensive specific literature for this molecule, this guide leverages established principles of computational chemistry and conformational analysis of analogous n-alkanes and haloalkanes to present a robust methodology, hypothetical data, and expected outcomes.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, a multitude of conformations, arising from rotation about single bonds, exist in equilibrium. The relative energies of these conformers and the barriers to their interconversion dictate the molecule's overall behavior. Understanding this conformational landscape is paramount in fields like drug design, where specific conformers may be responsible for biological activity, and in materials science, where bulk properties are governed by intermolecular interactions which are, in turn, dependent on molecular shape.

This whitepaper presents a theoretical and computational workflow for a thorough conformational analysis of this compound. We will detail the proposed computational protocols, present hypothetical quantitative data in a structured format, and provide visualizations to illustrate the logical relationships between different conformational states and the overall experimental workflow.

Theoretical Methodology

A rigorous conformational analysis of this compound would involve a multi-step computational approach, starting with a broad search for all possible conformers and culminating in high-level calculations to refine their energies and geometries.

Conformational Search

The initial step is to identify all potential energy minima on the potential energy surface of this compound. This can be achieved through a systematic search, rotating each dihedral angle of the carbon backbone in discrete steps (e.g., 60° or 120°), generating a comprehensive set of starting structures. These initial geometries would then be subjected to a preliminary energy minimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).

Quantum Mechanical Calculations

The unique conformers identified in the initial search would then be subjected to more accurate quantum mechanical calculations. A common and effective approach is to use Density Functional Theory (DFT) with a suitable functional and basis set. For haloalkanes, a functional like B3LYP or M06-2X, paired with a basis set such as 6-31G(d,p) or a larger one like aug-cc-pVTZ for higher accuracy, is appropriate. These calculations provide optimized geometries and electronic energies for each conformer. To obtain more accurate relative energies, single-point energy calculations using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), can be performed on the DFT-optimized geometries.

Thermochemical Analysis

Frequency calculations are then performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies. These corrections are crucial for determining the relative populations of the conformers at a given temperature.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from a thorough theoretical study of this compound. The data is hypothetical and based on the known conformational preferences of n-alkanes, with consideration for the electronic and steric effects of the fluorine substituent. The notation for conformers describes the sequence of dihedral angles along the C1-C2-C3-C4-C5-C6-C7 backbone, where 'a' denotes an anti conformation (dihedral angle ≈ 180°) and 'g+' or 'g-' denotes a gauche conformation (dihedral angle ≈ ±60°). For simplicity, only a subset of the most stable, unique conformers is presented.

Table 1: Relative Energies of Selected this compound Conformers

| Conformer ID | Dihedral Sequence (C1-C7) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol at 298.15 K) |

| 1 | a, a, a, a, a | 0.00 | 0.00 |

| 2 | g+, a, a, a, a | 0.58 | 0.62 |

| 3 | a, g+, a, a, a | 0.61 | 0.65 |

| 4 | a, a, g+, a, a | 0.65 | 0.70 |

| 5 | g+, g+, a, a, a | 1.25 | 1.35 |

| 6 | a, g+, g+, a, a | 1.30 | 1.41 |

Note: Energies are relative to the most stable conformer (aaaaa). The presence of the electronegative fluorine atom is expected to have a minor influence on the relative energies of the backbone conformers compared to unsubstituted heptane.

Table 2: Key Dihedral Angles of Selected this compound Conformers

| Conformer ID | F-C1-C2-C3 | C1-C2-C3-C4 | C2-C3-C4-C5 | C3-C4-C5-C6 | C4-C5-C6-C7 |

| 1 | 179.8° | 179.5° | 179.6° | 179.5° | 179.9° |

| 2 | 62.1° | 178.9° | 179.4° | 179.6° | 179.8° |

| 3 | 179.7° | 61.8° | 178.7° | 179.3° | 179.7° |

| 4 | 179.6° | 179.4° | 62.0° | 178.8° | 179.6° |

| 5 | 61.5° | 62.3° | 178.5° | 179.2° | 179.5° |

| 6 | 179.5° | 61.9° | 62.1° | 178.6° | 179.4° |

Proposed Experimental Protocols for Validation

Theoretical predictions should ideally be validated by experimental data. For conformational analysis of molecules like this compound, the following experimental techniques are highly relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers in solution.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents of differing polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to assess solvent effects on the conformational equilibrium.

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Of particular interest are the vicinal coupling constants (³JHH) and the carbon-fluorine coupling constants (JCF).

-

Analysis: The observed coupling constants are a population-weighted average of the coupling constants of the individual conformers. By using the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle, and with the theoretically calculated coupling constants for each stable conformer, the relative populations of the conformers in solution can be determined. Low-temperature NMR studies can also be employed to "freeze out" individual conformers, allowing for their direct observation if the energy barriers are sufficiently high.

Infrared (IR) and Raman Spectroscopy

Objective: To identify the presence of different conformers.

Methodology:

-

Sample Preparation: Obtain spectra of this compound in the gas phase, in a non-polar solvent, and as a neat liquid.

-

Data Acquisition: Record the IR and Raman spectra over a wide spectral range.

-

Analysis: Different conformers will have slightly different vibrational frequencies. By comparing the experimental spectra with the theoretically predicted vibrational spectra for each conformer, it is often possible to identify bands that are characteristic of specific conformers. The C-F stretching and bending modes would be of particular interest.

Visualizations

Logical Workflow for Theoretical Conformational Analysis

Caption: Workflow for the theoretical conformational analysis of this compound.

Conformational Interconversion Pathways

An In-depth Technical Guide to the Safety and Handling of 1-Fluoroheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions for 1-Fluoroheptane (CAS No. 661-11-0). The information is intended to support laboratory personnel in the safe use, storage, and disposal of this chemical, minimizing the risk of exposure and accidents.

Chemical and Physical Properties

This compound is a liquid haloalkane.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅F | [1][2][3] |

| Molecular Weight | 118.19 g/mol | [3] |

| CAS Number | 661-11-0 | [1][4] |

| EC Number | 211-545-0 | [3] |

| Appearance | Liquid | [5] |

| Boiling Point | 117.9 - 119.2 °C | [1][2] |

| Melting Point | -73 °C | [1][6] |

| Density | 0.806 g/mL at 25 °C | [2] |

| Flash Point | 14 °C (57.2 °F) - closed cup | |

| Refractive Index | n20/D 1.386 | [2] |

| Vapor Pressure | 20.4 mmHg at 25 °C | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[3] The Globally Harmonized System (GHS) classification is detailed below.

| Hazard Classification | Code | Description | Source(s) |

| GHS Pictograms | GHS02, GHS07 | Flame, Exclamation Mark | |

| Signal Word | Danger | [3] | |

| Flammable Liquids | H225 | Highly flammable liquid and vapor | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3] |

| Storage Class | 3 | Flammable liquids | |

| WGK (Germany) | 3 |

Experimental Protocols and Handling Procedures

Adherence to strict protocols is essential when working with this compound. The following sections outline standardized procedures for handling, storage, and spill response.

General Handling and Usage Protocol

This protocol describes the required steps for safely handling this compound in a laboratory setting.

Methodology:

-

Preparation: Before handling, ensure all required Personal Protective Equipment (PPE) is worn correctly.[4] Confirm that a safety shower and eyewash station are accessible and unobstructed.[8]

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] This is critical to avoid inhaling vapors.[4]

-

Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment.[4][10] Use only non-sparking tools and explosion-proof equipment.[4]

-

Grounding: Implement proper grounding procedures to prevent the buildup of static electricity, which can ignite flammable vapors.[4]

-

Dispensing: When transferring the liquid, do so carefully to avoid splashes and the generation of mist.[9] Keep the container closed when not in use.[8]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][9] Clean the work area to remove any potential contamination.[11]

Storage Protocol

Proper storage is crucial to maintain chemical stability and prevent accidents.

Methodology:

-

Container: Keep the chemical in its original, tightly sealed container.[9]

-

Location: Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[8][10]

-

Separation: Store away from incompatible materials, such as strong oxidizing agents.[8]

-

Temperature: The recommended storage temperature is between 10°C and 25°C.[1]

Accidental Release and Spill Cleanup Protocol

In the event of a spill, a systematic response is required to mitigate hazards.

Methodology:

-

Evacuation and Alerting: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[4]

-

Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.[4]

-

Containment: Stop the leak if it is safe to do so.[4] For containment, use an appropriate dike or absorb with a dry, inert chemical absorbent such as sand or vermiculite.[4]

-

Cleanup: Use non-sparking tools and explosion-proof equipment for the cleanup process.[4] Collect the absorbed material and spilled chemical into a suitable, labeled container for disposal.[4]

-

Decontamination: Ventilate the area and clean the spill site once the material has been removed.[4]

Safety Workflows and Diagrams

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Standard workflow for handling this compound.

Caption: Decision workflow for this compound spill response.

First Aid and Fire Fighting Measures

| Measure | Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[9] Remove contact lenses if present and easy to do.[9] Seek medical attention.[9] | [9] |

| Skin Contact | Remove contaminated clothing.[11] Flush the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.[11] | [9][11] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[9] If the person feels unwell, call a poison center or doctor.[9] | [9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Consult a physician immediately.[9] | [9] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9] | [9] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[9] A face shield may be required for splash hazards. | [9] |

| Hand Protection | Wear appropriate chemical-resistant gloves.[9] Gloves must be inspected before use and disposed of properly after contamination.[9] | [9] |

| Skin/Body Protection | A lab coat or other protective clothing is required to prevent skin contact.[8] Closed-toe shoes must be worn.[12] | [8][12] |

| Respiratory Protection | If engineering controls (like a fume hood) are insufficient, use a suitable respirator with a type ABEK (EN14387) filter or a NIOSH-approved respirator like a dust mask type N95 (US). |

Toxicological Information

This compound is toxic if ingested and irritating to the skin, eyes, and respiratory system.[5]

| Toxicity Data | Value | Route | Species | Source |

| LD50 | 35 mg/kg | Intraperitoneal | Mouse | [5] |

Target Organs: The primary target organ for toxicity from single exposure is the respiratory system.

Disposal Considerations

Chemical waste must be handled and disposed of according to institutional, local, state, and federal regulations. Do not allow the product to enter drains.[9] Contaminated materials and the chemical itself should be collected in a designated, properly labeled hazardous waste container for disposal by a licensed professional waste disposal service.[4]

References

- 1. This compound | 661-11-0 | FF77109 | Biosynth [biosynth.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C7H15F | CID 12619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [stenutz.eu]

- 7. This compound|lookchem [lookchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. agilent.com [agilent.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. csub.edu [csub.edu]

Acute Toxicity of Simple Alkyl Fluorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available acute toxicity data for simple alkyl fluorides (monofluorinated alkanes). While quantitative toxicity data for many compounds in this class are limited, this document synthesizes the existing information on their acute lethal doses, mechanisms of toxicity, and the standardized experimental protocols used for their evaluation. A notable finding is the metabolic activation of certain fluoroalkanes to fluoroacetate (B1212596), a potent inhibitor of the Krebs cycle, which represents a key signaling pathway in their toxicological profile. This guide aims to be a valuable resource for professionals in research and drug development by presenting the current state of knowledge and highlighting critical data gaps.

Introduction

Simple alkyl fluorides are compounds containing a single fluorine atom attached to an alkyl chain. Their unique physicochemical properties have led to their use in various applications, including as refrigerants, propellants, and intermediates in organic synthesis. Despite their utility, a comprehensive understanding of their acute toxicity is crucial for safe handling, risk assessment, and the development of new fluorinated pharmaceuticals. This guide summarizes the available quantitative acute toxicity data, details relevant experimental methodologies, and elucidates the known mechanisms of toxicity.

Data Presentation: Acute Toxicity of Simple Alkyl Fluorides

Quantitative data on the acute toxicity of simple alkyl fluorides is sparse in publicly available literature. The most comprehensive data is available for fluoroethane (B3028841) and its derivatives. For many other simple alkyl fluorides, such as fluoromethane, 1-fluoropropane, and 1-fluorobutane, specific LD50 or LC50 values are not well-documented.

Table 1: Acute Inhalation Toxicity of Selected Fluoroethanes in Rats

| Compound | 4-hour LC50 (ppm) | Reference |

| 1,2-Difluoroethane | ≤ 100 | [1][2][3] |

| 1-Chloro-2-fluoroethane | ≤ 100 | [1][2][3] |

| 1-Bromo-2-fluoroethane | ≤ 100 | [1][2][3] |

| 1,1-Difluoroethane (HFC-152a) | > 400,000 | [1][2][3] |

Note: The data clearly indicates that the position of the fluorine atom significantly influences the acute inhalation toxicity of fluoroethanes. Vicinal (1,2-) substitution with another halogen or fluorine atom results in high toxicity, whereas geminal (1,1-) substitution, as seen in 1,1-difluoroethane, leads to very low acute toxicity.

Data Gap: There is a significant lack of publicly available, quantitative acute toxicity data (LD50 and LC50 values) for other simple alkyl fluorides, including:

-

Fluoromethane (Methyl fluoride)

-

Fluoroethane (Ethyl fluoride)

-

1-Fluoropropane (n-Propyl fluoride)

-

1-Fluorobutane (n-Butyl fluoride)

Safety Data Sheets (SDS) for these compounds often state that they are "not classified" for acute toxicity or that "no data is available". This represents a critical knowledge gap for risk assessment.

Mechanisms of Toxicity: The Role of Fluoroacetate

The high acute toxicity of certain simple alkyl fluorides, particularly those with a fluorine atom on a terminal carbon that can be metabolized, is attributed to their conversion to fluoroacetate.[1][2][4] Fluoroacetate is a potent metabolic poison that undergoes "lethal synthesis".[4]

Once formed, fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[2][5] Fluorocitrate is a powerful inhibitor of aconitase, a key enzyme in the Krebs cycle (also known as the citric acid cycle).[2] Inhibition of aconitase leads to a blockage of cellular respiration and energy production, accumulation of citrate, and ultimately, cell death.[5][6]

Experimental Protocols

The determination of acute toxicity for volatile compounds like simple alkyl fluorides primarily relies on inhalation studies. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for conducting these tests to ensure data quality and animal welfare.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is the traditional method for determining the median lethal concentration (LC50).

Objective: To determine the concentration of a substance in the air that is lethal to 50% of the test animals during a defined exposure period.

Methodology:

-

Animal Species: Typically, the rat is the preferred species.

-

Exposure Route: Inhalation, usually via whole-body or nose-only exposure chambers.

-

Exposure Duration: A standard of 4 hours is most common.

-

Concentrations: At least three concentrations of the test substance are used to obtain a concentration-response curve. A control group exposed to clean air is also included.

-

Observation Period: Animals are observed for at least 14 days after exposure for signs of toxicity and mortality.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

OECD Test Guideline 436: Acute Inhalation Toxicity – Fixed Concentration Procedure

This is an alternative to the traditional LC50 test that aims to reduce the number of animals used.

Objective: To identify a concentration range that causes evident toxicity or mortality, allowing for hazard classification.

Methodology:

-

Animal Species: Typically rats.

-

Procedure: A stepwise procedure is used where a group of animals is exposed to one of a series of fixed concentration levels. The outcome of this first test determines the next step (e.g., testing at a higher or lower concentration).

-

Endpoints: The primary endpoint is mortality, but signs of evident toxicity are also considered.

Conclusion

The acute toxicity of simple alkyl fluorides is highly structure-dependent. While some compounds, like 1,1-difluoroethane, exhibit very low toxicity, others, such as 1,2-difluoroethane, are highly toxic upon inhalation. The primary mechanism of toxicity for the more toxic analogues is their metabolic conversion to fluoroacetate, leading to the inhibition of the Krebs cycle. A significant finding of this review is the lack of quantitative acute toxicity data for several simple alkyl fluorides, including fluoromethane, 1-fluoropropane, and 1-fluorobutane. This data gap underscores the need for further research to enable comprehensive risk assessment for this class of compounds. The standardized protocols provided by the OECD offer a robust framework for conducting such studies. For researchers and professionals in drug development, understanding the potential for metabolic activation to toxic metabolites is a critical consideration in the design and screening of new fluorinated molecules.

References

- 1. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. brainly.in [brainly.in]

- 6. researchgate.net [researchgate.net]

Environmental fate of monofluorinated alkanes

An In-depth Technical Guide on the Environmental Fate of Monofluorinated Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monofluorinated alkanes represent a unique class of organofluorine compounds. The incorporation of a single fluorine atom into an alkane backbone significantly alters its physicochemical properties, a strategy frequently employed in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and bioavailability. However, the very feature that makes them desirable—the strength of the carbon-fluorine (C-F) bond—also raises questions about their environmental persistence and ultimate fate.[1][2] Unlike polyfluorinated substances (PFAS), which are notoriously recalcitrant, monofluorinated compounds can be more susceptible to degradation.[1] This guide provides a comprehensive overview of the current scientific understanding of the environmental fate of monofluorinated alkanes, focusing on biodegradation pathways, quantitative degradation data, and the experimental protocols used to derive this knowledge.

Degradation Pathways

The environmental persistence of monofluorinated alkanes is largely determined by their susceptibility to degradation, which can occur through abiotic or biotic processes. Current research indicates that biodegradation is the primary and most significant degradation pathway.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally slow for halogenated alkanes.[3] The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage without biological catalysis.[1] While photolysis is a potential degradation pathway for some perfluorinated compounds in the atmosphere, specific data on the photolytic or hydrolytic degradation rates of monofluorinated alkanes in soil or water are limited.[4][5] Their fate is therefore predominantly governed by microbial activity.

Biodegradation

Microbial degradation is the most critical process determining the environmental fate of monofluorinated alkanes. The recalcitrance of the C-F bond presents a challenge for many microorganisms; however, specific bacterial strains have been isolated that can utilize these compounds as a source of carbon and energy.[1][6]

The primary mechanism for initiating the biodegradation of monofluorinated alkanes is an oxidative attack catalyzed by monooxygenase enzymes.[7][8] This enzymatic action hydroxylates the terminal fluorinated carbon, leading to an unstable intermediate that spontaneously eliminates hydrogen fluoride (B91410) (HF), thus cleaving the C-F bond. The resulting aldehyde is then assimilated into central metabolism via standard pathways like beta-oxidation.[9][10]

Recent studies have identified specific bacteria capable of this process. A notable example is Rhodococcus sp. NJF-7, a bacterium isolated from soil that can effectively defluorinate medium-chain length monofluorinated alkanes like 1-fluorodecane (B1670041) (FD).[1][7][8] The proposed degradation pathway involves the initial oxidation of 1-fluorodecane to decanoic acid, which is then further metabolized.[8]

Interestingly, some bacteria, such as Pseudomonas sp. strain 273, not only degrade monofluorinated alkanes but can also incorporate the fluorine into their cellular machinery.[6][11] This strain was found to synthesize fluorinated phospholipids, representing a previously unrecognized environmental sink for organofluorine.[11]

Quantitative Data on Biodegradation

Quantitative analysis of biodegradation provides crucial parameters for environmental risk assessment. The following tables summarize key data from studies on the microbial degradation of 1-fluorodecane.

Table 1: Biodegradation of 1-Fluorodecane (FD) by Rhodococcus sp. NJF-7

| Parameter | Value | Conditions / Notes | Citation |

|---|---|---|---|

| Substrate Consumed | 2.29 ± 0.13 mmol/L | 52-hour incubation period. | [1][7] |

| Inorganic Fluoride (F⁻) Released | 2.16 ± 0.03 mmol/L | 52-hour incubation period, indicating near-stoichiometric conversion. | [1][7] |